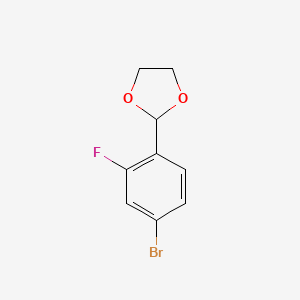

2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane

Übersicht

Beschreibung

The compound "2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane" is a derivative of 1,3-dioxolane, which is a significant chemical structure in medicinal chemistry due to its presence in various biologically active compounds. The presence of bromo and fluoro substituents on the phenyl ring can influence the reactivity and electronic properties of the molecule, potentially making it a valuable intermediate in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of related 1,3-dioxolane compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a similar compound, (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane, was achieved by condensation of 2-bromobenzaldehyde and D-ethyl tartrate, followed by ammonolysis . Another related compound, 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl, was synthesized from tartaric acid through esterification, benzaldehyde condensation, reduction, sulfonylation, and bromination . These methods highlight the versatility of 1,3-dioxolane derivatives in synthetic chemistry.

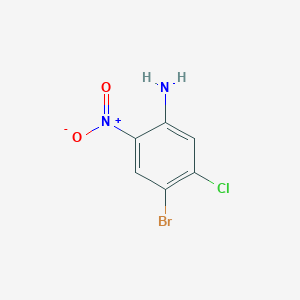

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives is characterized by the presence of a 1,3-dioxolane ring, which can be substituted at various positions to yield different compounds. The crystal structure of a related compound was determined to belong to the monoclinic system with specific crystallographic data, indicating the precise three-dimensional arrangement of atoms within the crystal .

Chemical Reactions Analysis

1,3-Dioxolane derivatives can undergo various chemical reactions, including deprotonation, lithiation, and substitution reactions, depending on the substituents present on the dioxolane ring and the phenyl group. For example, regioselective lithiation of a dichlorophenyl-fluorophenyl-1,3-dioxolane derivative was achieved, demonstrating the influence of substituents on the reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical properties such as melting point and solubility are crucial for the characterization of 1,3-dioxolane derivatives. The melting point of a related compound was reported to be between 113-114°C . The chemical properties, including reactivity and stability, are influenced by the substituents on the phenyl ring and the dioxolane moiety. The presence of electron-withdrawing groups like bromo and fluoro can enhance the electrophilic character of the compound, making it more reactive in certain chemical transformations.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane plays a role in chemical synthesis. For instance, its lithiation followed by reaction with dimesitylboron fluoride leads to compounds that emit green fluorescence, useful in structural studies (García-Hernández & Gabbaï, 2009).

Application in Polymer Science

- In polymer science, derivatives of 1,3-dioxolane are used as initiators in chain growth polymerization. This process is crucial for creating fluorescent nanoparticles with high quantum yields, implying potential applications in materials science and nanotechnology (Fischer, Baier, & Mecking, 2013).

Role in Organic Chemistry Reactions

- This compound and its derivatives are used in regioselective lithiations, a process integral to the formation of various organic compounds. Such reactions are foundational in organic chemistry, contributing to the synthesis of a wide range of chemicals (Porcs-Makkay & Simig, 2009).

Applications in Liquid Crystal Technology

- The compound's derivatives also find application in enhancing the dielectric and optical anisotropy of liquid crystals. This is particularly significant for the development of advanced display technologies and optical devices (Chen et al., 2015).

Catalysis and Chemical Reactions

- In catalysis, 1,3-dioxolane derivatives are used in Suzuki cross-coupling reactions. These reactions are crucial for creating biaryl compounds, which have applications in pharmaceuticals and agrochemicals (Bei et al., 1999).

Eigenschaften

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJYRHCYSHXBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620398 | |

| Record name | 2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

248270-23-7 | |

| Record name | 2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

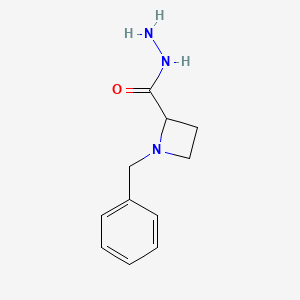

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)